methyl 3-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate
Description
Methyl 3-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate is a heterocyclic compound featuring a dihydropyrimidin-6-one core substituted with a 4-butylbenzenesulfonyl group at the 5-position and a sulfanyl acetamido-thiophene carboxylate side chain. This structure combines multiple pharmacophoric elements:
- Dihydropyrimidinone (DHPM): Known for diverse biological activities, including kinase inhibition and antimicrobial effects.
- Sulfonyl and sulfanyl groups: Enhance binding affinity and metabolic stability.
- Thiophene-2-carboxylate: Contributes to electronic properties and lipophilicity.
Properties
IUPAC Name |
methyl 3-[[2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S3/c1-3-4-5-14-6-8-15(9-7-14)34(29,30)17-12-23-22(25-20(17)27)33-13-18(26)24-16-10-11-32-19(16)21(28)31-2/h6-12H,3-5,13H2,1-2H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQBFXYNOBXNOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic route typically starts with the preparation of the thiophene ring through a condensation reaction involving sulfur and an α-methylene carbonyl compound . The pyrimidine ring is then introduced via a cyclization reaction, and the sulfonyl group is attached using a sulfonyl chloride reagent under basic conditions . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Methyl 3-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Methyl 3-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of methyl 3-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Pyrimidinone Derivatives
The dihydropyrimidinone core is shared with compounds like the pyrimidin-4-one derivative in (3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile). Key differences include:
- Oxo-group position : The target compound’s 6-oxo group vs. 4-oxo in ’s compound.
- Substituents : The target’s 4-butylbenzenesulfonyl group may enhance hydrophobic interactions compared to ’s terpene-thio side chain.
Implications : The 6-oxo configuration in DHPMs is often associated with enzyme inhibition (e.g., dihydrofolate reductase), whereas 4-oxo derivatives are less studied in this context .
Sulfonyl-Containing Herbicides ()
Sulfonylurea herbicides like metsulfuron-methyl share functional similarities:
- Sulfonylurea bridge : Critical for acetolactate synthase (ALS) inhibition in plants.
- Methyl ester : Enhances bioavailability via hydrolysis to active acids.
Comparison with Target Compound :
Crystallographic Analogues
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () provides crystallographic parameters (monoclinic system, P2₁/c space group). While the target compound’s crystal data is unavailable, similar methods (e.g., SHELX refinement ) would apply. Differences include:
- Fused thiazolo-pyrimidine ring in vs. non-fused DHPM in the target.
- Density : ’s compound has a density of 1.405 g/cm³, suggesting the target compound may exhibit comparable values due to aromatic stacking .
Research Findings and Hypothetical Data
Biological Activity
Methyl 3-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 477.6 g/mol. The compound features multiple functional groups, including a thiophene ring, sulfonyl group, and a pyrimidine derivative, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been reported to inhibit certain enzymes involved in inflammatory pathways, showcasing potential anti-inflammatory properties. The sulfonyl group may play a critical role in enzyme inhibition by participating in nucleophilic substitution reactions.
In Vitro Studies
Recent studies have evaluated the compound's effects on various cell lines:
- Anti-inflammatory Activity : The compound demonstrated significant inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) activities in vitro, suggesting its potential as an anti-inflammatory agent. For instance, an IC50 value of 0.77 µM for COX and 0.39 µM for LOX has been reported in related compounds with similar structures .
- Cell Proliferation Assays : In human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), the compound exhibited moderate to high antiproliferative effects, indicating potential utility in cancer therapy .
Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of related compounds, it was found that derivatives with similar sulfonyl and pyrimidine structures effectively reduced inflammation in rat models. The study highlighted the structure-activity relationship (SAR), demonstrating that modifications to the sulfonyl group could enhance biological activity .
Case Study 2: Anticancer Activity
A series of experiments conducted on various human cancer cell lines revealed that compounds structurally related to this compound exhibited significant cytotoxicity. Notably, one derivative showed an IC50 value of 0.004 µM against T-cell proliferation, indicating strong anticancer potential .
Data Table
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
